2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone
Overview
Description
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone, also known as IDO inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer therapy. It is a small molecule that inhibits the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of the amino acid tryptophan. IDO plays a crucial role in the immune system by suppressing T cell responses and promoting the survival of tumor cells. Inhibition of IDO activity has been shown to enhance the immune response against cancer cells, making IDO inhibitors a promising therapeutic approach for cancer treatment.
Mechanism of Action
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors work by blocking the activity of the enzyme this compound, which is involved in the metabolism of tryptophan. Tryptophan is an essential amino acid that is required for T cell function. By inhibiting this compound activity, this compound inhibitors increase the levels of tryptophan in the tumor microenvironment, which promotes the activation of T cells and enhances the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a variety of biochemical and physiological effects. In addition to enhancing the anti-tumor immune response, this compound inhibitors have been shown to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. This compound inhibitors have also been shown to reduce the proliferation and survival of tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors is their specificity for this compound, which minimizes off-target effects. However, this compound inhibitors can be challenging to work with due to their low solubility and stability. Additionally, the effects of this compound inhibitors can be influenced by the tumor microenvironment, which can vary depending on the type of cancer and the stage of disease.
Future Directions
Future research on 2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors will focus on several areas, including the optimization of synthetic routes to improve yields and purity, the development of more potent and selective this compound inhibitors, and the identification of biomarkers that can predict response to this compound inhibitors. Additionally, clinical trials will continue to evaluate the safety and efficacy of this compound inhibitors in cancer patients, with the goal of developing new therapies for cancer treatment.
Scientific Research Applications
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors have been extensively studied for their potential use in cancer therapy. Numerous preclinical studies have demonstrated that this compound inhibitors can enhance the anti-tumor immune response in various cancer models, including melanoma, breast cancer, and lung cancer. Clinical trials are currently underway to evaluate the safety and efficacy of this compound inhibitors in cancer patients.
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(15-12-20-16-9-3-2-8-14(15)16)19(23)21-11-5-7-13-6-1-4-10-17(13)21/h1-4,6,8-10,12,20H,5,7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFORWCTVSFTKHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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